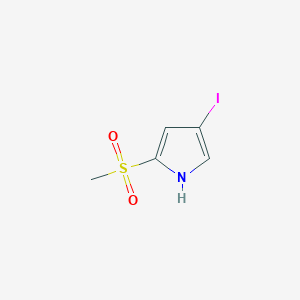

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

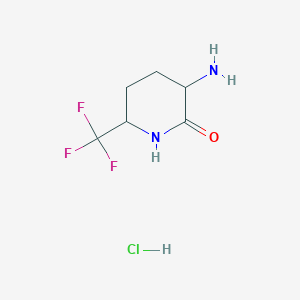

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is a chemical compound that belongs to the pyrrole group. It is composed of iodine, sulfur, carbon, and hydrogen atoms. Its CAS number is 918487-84-0 .

Synthesis Analysis

The synthesis of pyrroles, including 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of primary diols and amines in the presence of a stable manganese complex , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Applications De Recherche Scientifique

Relation to Pyrazolo[3,4-b]pyridines

While not directly related to “1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-”, it’s worth noting the importance of similar compounds in the field of biomedical applications. For instance, 1H-Pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Biomedical Applications of Similar Compounds

Again, while not directly related to “1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-”, it’s worth noting the biomedical applications of similar compounds. For instance, indole and its derivatives are crucial in medicinal chemistry. They exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .

Mécanisme D'action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- are currently unknown . These properties are crucial for understanding a compound’s bioavailability, or how much of the compound reaches its site of action in the body.

Propriétés

IUPAC Name |

4-iodo-2-methylsulfonyl-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO2S/c1-10(8,9)5-2-4(6)3-7-5/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLIUBXWGLSMFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CN1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2902447.png)

![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2902449.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2902453.png)

![N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2902454.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2902459.png)

![4-Pyrido[2,3-d]pyrimidin-4-yl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2902461.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902462.png)

![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2902464.png)

![6-chloro-3-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one](/img/structure/B2902469.png)